molecular formula C12H22O12 B108432 Cellobionic acid CAS No. 534-41-8

Cellobionic acid

Cat. No.: B108432
CAS No.: 534-41-8
M. Wt: 358.3 g/mol
InChI Key: JYTUSYBCFIZPBE-ZNLUKOTNSA-N
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Description

Cellobionic acid, also known as 4-O-β-D-glucopyranosyl-D-gluconic acid, is an organic acid derived from the oxidation of cellobiose. Cellobiose is a disaccharide composed of two glucose molecules linked by a β(1→4) bond. This compound is a stereoisomer of lactobionic acid and belongs to the subgroup of sugar acids called aldobionic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cellobionic acid can be synthesized through the oxidation of cellobiose. One common method involves the use of whole-cell biocatalysts, such as genetically modified Pseudomonas taetrolens or Gluconobacter oxydans. These microorganisms possess membrane-bound dehydrogenases that facilitate the oxidation process .

For example, Pseudomonas taetrolens expressing quinoprotein glucose dehydrogenase can convert cellobiose to this compound with high efficiency. The reaction conditions typically include a reaction temperature of 35°C, a cell density of 10 at OD 600nm, and a cellobiose concentration of 200 g/L. Under these conditions, the conversion can be completed in approximately 11 hours .

Industrial Production Methods: Industrial production of this compound can be achieved using whole-cell biocatalysis in stirred tank bioreactors. The engineered strains of Gluconobacter oxydans or Pseudomonas taetrolens are cultivated, and the cells are harvested and resuspended in a reaction buffer containing cellobiose. The biotransformation is carried out under aerobic conditions, and the product is subsequently purified .

Chemical Reactions Analysis

Types of Reactions: Cellobionic acid undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cellobionic acid involves its interaction with specific enzymes and molecular targets:

Comparison with Similar Compounds

  • Lactobionic acid
  • Maltobionic acid
  • Gluconic acid
  • Glucuronic acid

Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTUSYBCFIZPBE-ZNLUKOTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201562
Record name Cellobionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534-41-8
Record name Cellobionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cellobionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cellobionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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